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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and spectral characterization of 1,6-Heptanediol (CAS No. 13175-27-4).[1][2][3][4]

[5][6] This alpha,omega-alkanediol is a valuable bifunctional molecule with potential

applications in polymer chemistry and as a specialty chemical intermediate. While direct

applications in drug development are not widely documented, its properties as a long-chain diol

suggest potential utility in formulation science as an excipient or as a component in drug

delivery systems.[7] This document details its physicochemical properties, provides predicted

spectroscopic data with interpretations, and outlines a common laboratory-scale synthesis

protocol.

Molecular Structure and Chemical Identity
1,6-Heptanediol is a linear, seven-carbon diol with hydroxyl groups located at the terminal

positions. Its structure imparts both hydrophilic (from the -OH groups) and lipophilic (from the

heptane backbone) characteristics.

Table 1: Chemical Identity of 1,6-Heptanediol
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Identifier Value

Chemical Name Heptane-1,6-diol

CAS Number 13175-27-4

Molecular Formula C₇H₁₆O₂[2][3][4][5]

Molecular Weight 132.20 g/mol [2][4]

Canonical SMILES CC(CCCCCO)O[2][6]

InChI
InChI=1S/C7H16O2/c1-7(9)5-3-2-4-6-8/h7-

9H,2-6H2,1H3[2][6]

InChIKey UQGLNXPQGUMNRU-UHFFFAOYSA-N[2][6]

Synonyms
1,6-heptanodiol, (+/-)-Heptan-1,6-diol, 6-

heptanediol[2]

Physicochemical Properties
The physical properties of 1,6-Heptanediol are summarized in Table 2. These properties are

essential for its handling, storage, and application in various chemical processes.

Table 2: Physicochemical Properties of 1,6-Heptanediol

Property Value

Appearance Colorless, viscous liquid

Boiling Point 233.16 °C (rough estimate)[3]

Melting Point 44.24 °C (estimate)[3]

Density 0.9620 g/cm³[3]

Flash Point 111.5 ± 13.0 °C[3]

Refractive Index 1.4530[4]

LogP 0.28[3]
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Spectroscopic Data
While publicly accessible databases do not currently contain experimentally recorded spectra

for 1,6-Heptanediol, predicted data based on its structure and comparison with similar aliphatic

diols provide valuable information for its characterization.[1]

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 1,6-Heptanediol is expected to show distinct signals for the

different proton environments in the molecule.

Table 3: Predicted ¹H NMR Chemical Shifts for 1,6-Heptanediol

Proton Assignment Chemical Shift (δ, ppm) Multiplicity

H-1, H-7 (-CH₂OH) ~3.6-3.7 Triplet (t)

H-2, H-6 (-CH₂-) ~1.5 Multiplet (m)

H-3, H-5 (-CH₂-) ~1.3 Multiplet (m)

H-4 (-CH₂-) ~1.4 Multiplet (m)

-OH Variable Broad Singlet (br s)

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the seven unique carbon environments in the 1,6-
Heptanediol molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for 1,6-Heptanediol

Carbon Assignment Chemical Shift (δ, ppm)

C-1, C-7 ~62.5

C-2, C-6 ~32.5

C-3, C-5 ~25.5

C-4 ~29.0
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Fourier-Transform Infrared (FT-IR) Spectroscopy
(Predicted)
The FT-IR spectrum is characterized by absorption bands corresponding to the hydroxyl and

aliphatic C-H and C-O bonds.

Table 5: Predicted FT-IR Absorption Bands for 1,6-Heptanediol

Vibrational Mode Frequency Range (cm⁻¹) Intensity

O-H Stretch (Hydrogen-

bonded)
3600 - 3200 Strong, Broad

C-H Stretch (Aliphatic) 2950 - 2850 Strong, Sharp

C-O Stretch (Primary Alcohol) ~1050 Strong

Mass Spectrometry (MS) (Predicted)
In mass spectrometry, 1,6-Heptanediol is expected to show fragmentation patterns typical for

aliphatic diols.

Table 6: Predicted Mass Spectrometry Fragments for 1,6-Heptanediol

m/z Ion

132 [M]⁺ (Molecular Ion)

114 [M-H₂O]⁺

99 [M-CH₂OH]⁺

86 [M-2H₂O]⁺

Synthesis of 1,6-Heptanediol
A common laboratory-scale synthesis of 1,6-Heptanediol involves the reduction of a pimelic

acid diester, such as dimethyl pimelate, using a strong reducing agent like lithium aluminum

hydride (LiAlH₄).[1] This method is known for its high yields, typically in the range of 85-90%.[1]
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Experimental Protocol: Reduction of Dimethyl Pimelate
Disclaimer: This is a representative protocol and should be performed by qualified personnel in

a suitable laboratory setting with appropriate safety precautions.

Materials:

Dimethyl pimelate

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

10% Sulfuric acid (H₂SO₄)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Dropping funnel

Magnetic stirrer

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser, magnetic

stirrer, and dropping funnel, a suspension of LiAlH₄ in anhydrous THF is prepared.
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A solution of dimethyl pimelate in anhydrous THF is added dropwise to the LiAlH₄

suspension at a controlled rate to maintain a gentle reflux.

After the addition is complete, the reaction mixture is heated at reflux for several hours to

ensure complete reduction.

The reaction is cooled in an ice bath and quenched by the slow, sequential addition of water,

followed by 15% sodium hydroxide solution, and then more water.

The resulting granular precipitate is filtered off and washed with THF.

The combined filtrate is dried over anhydrous MgSO₄, filtered, and the solvent is removed

under reduced pressure using a rotary evaporator to yield crude 1,6-Heptanediol.

The crude product can be further purified by vacuum distillation.

Dimethyl Pimelate + LiAlH4
in anhydrous THF

Reduction Reaction
(Reflux)

Quenching
(H2O, NaOH) Filtration Drying

(MgSO4) Solvent Evaporation Vacuum Distillation 1,6-Heptanediol

Click to download full resolution via product page

Caption: Synthesis workflow for 1,6-Heptanediol via reduction of dimethyl pimelate.

Applications in Drug Development
While specific applications of 1,6-Heptanediol in drug development are not extensively

documented, the properties of long-chain diols, in general, suggest several potential uses:

Excipients: Long-chain diols can be used as co-solvents or plasticizers in pharmaceutical

formulations. Their amphiphilic nature can aid in the solubilization of poorly water-soluble

active pharmaceutical ingredients (APIs).[7]

Drug Delivery Systems: These diols can act as organogelators, forming matrices for the

controlled release of entrapped drug molecules.[7] They can also serve as penetration

enhancers in topical and transdermal formulations by disrupting the lipid structure of the

stratum corneum.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b088102?utm_src=pdf-body
https://www.benchchem.com/product/b088102?utm_src=pdf-body-img
https://www.benchchem.com/product/b088102?utm_src=pdf-body
https://www.benchchem.com/product/b088102?utm_src=pdf-body
https://www.benchchem.com/pdf/The_Solid_State_Behavior_of_Long_Chain_Diols_A_Technical_Guide_for_Researchers_and_Pharmaceutical_Scientists.pdf
https://www.benchchem.com/pdf/The_Solid_State_Behavior_of_Long_Chain_Diols_A_Technical_Guide_for_Researchers_and_Pharmaceutical_Scientists.pdf
https://www.benchchem.com/pdf/The_Solid_State_Behavior_of_Long_Chain_Diols_A_Technical_Guide_for_Researchers_and_Pharmaceutical_Scientists.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b088102?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Monomers for Biodegradable Polymers: As bifunctional molecules, diols are key monomers

in the synthesis of polyesters and polyurethanes. By selecting appropriate co-monomers,

biodegradable polymers for drug delivery applications can be designed.

1,6-Heptanediol

Pharmaceutical Excipient
(e.g., co-solvent, plasticizer)

Drug Delivery Systems

Monomer for
Biodegradable Polymers

Improved API Solubility
and Stability

Controlled Drug Release
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Transdermal Delivery
(Penetration Enhancer)

Polyester/Polyurethane
Synthesis

Click to download full resolution via product page

Caption: Potential applications of 1,6-Heptanediol in drug development.

Signaling Pathways
Currently, there is no scientific literature to suggest that 1,6-Heptanediol is directly involved in

any specific biological signaling pathways. Its primary relevance to the pharmaceutical

sciences is likely through its physicochemical properties and its role as a building block for

more complex molecules, rather than direct interaction with biological targets.

Safety and Handling
Detailed safety information for 1,6-Heptanediol is not widely available. However, as with all

chemicals, it should be handled with care in a well-ventilated laboratory, and appropriate

personal protective equipment (PPE), including gloves and safety glasses, should be worn. For

detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the

supplier.
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Conclusion
1,6-Heptanediol is a simple, bifunctional molecule with well-defined chemical and physical

properties. While its primary applications are in polymer science, its characteristics as a long-

chain diol present opportunities for its use in pharmaceutical formulations and drug delivery

systems. The synthetic route via the reduction of dimethyl pimelate is a reliable method for its

laboratory-scale preparation. Further research into its potential as a pharmaceutical excipient

and in the development of novel drug delivery platforms is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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